molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No. B1321507
CAS RN: 97966-01-3
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-iodopyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry and organic synthesis. It serves as a versatile intermediate for the construction of more complex molecules, particularly in the synthesis of compounds with potential pharmacological activities. The presence of multiple halogens on the pyridine ring makes it a valuable substrate for various cross-coupling reactions, which can lead to a diverse array of substituted pyridines.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2,3-dichloro-5-iodopyridine, often involves halogen dance reactions, as described in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the synthesis of 2-chloro-3-iodopyridine, a closely related compound, has been achieved through diazotization and iodination from 2-chloro-3-pyridinamine with a high yield, suggesting potential synthetic routes for 2,3-dichloro-5-iodopyridine .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,3-dichloro-5-iodopyridine is not directly reported, the structural characteristics of similar halogenated pyridines have been studied. For instance, the crystal structures of rare-earth complexes with halogenated ligands have been characterized, revealing insights into halogen bonding and other supramolecular interactions . These studies can provide a foundation for understanding the molecular geometry and electronic distribution in halogenated pyridines.

Chemical Reactions Analysis

The reactivity of halogenated pyridines like 2,3-dichloro-5-iodopyridine towards nucleophiles has been explored. For example, 2,3,5,6-tetrachloro-4-iodopyridine reacts with various nucleophiles, with regioselectivity depending on the nature of the nucleophile . This suggests that 2,3-dichloro-5-iodopyridine may also exhibit selective reactivity, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloro-5-iodopyridine can be inferred from related compounds. For instance, the synthesis and characterization of 3,5-dichloro-2,6-difluoro-4-iodopyridine provide information on the potential reactivity and stability of the compound . The presence of multiple halogens is likely to influence the compound's boiling point, solubility, and reactivity in various chemical reactions.

Relevant Case Studies

Case studies involving the use of halogenated pyridines in the synthesis of complex molecules are numerous. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the utility of such compounds in medicinal chemistry . Additionally, the design of iodinated bipyridines as transthyretin fibrillogenesis inhibitors showcases the application of halogenated pyridines in drug discovery .

Scientific Research Applications

Functionalization and Reactivity

2,3-Dichloro-5-iodopyridine, along with related compounds, shows significant reactivity and selectivity in various chemical reactions. For instance, it undergoes deprotonation at specific positions depending on the structure and reacting agents. This characteristic is useful for creating diverse organic compounds with applications in pharmaceuticals and material science. Marzi et al. (2001) explored the selective functionalization of dichloropyridines, demonstrating the compound's flexibility in undergoing chemical transformations (Marzi, Bigi, & Schlosser, 2001).

Synthesis of Pyridine Derivatives

2,3-Dichloro-5-iodopyridine serves as a key intermediate in synthesizing various pyridine derivatives. These derivatives have potential applications in medicinal chemistry, such as drug discovery. For example, Banks et al. (1977) demonstrated the synthesis of various pyridine compounds starting from dichloro- and difluoro-iodopyridines, highlighting the compound's role in creating valuable chemical intermediates (Banks, Haszeldine, & Phillips, 1977).

Building Blocks in Medicinal Chemistry

The ability to modify 2,3-Dichloro-5-iodopyridine efficiently makes it a valuable building block in medicinal chemistry. Its derivatives can be used to develop new drugs and diagnostic aids. Xie et al. (2012) described an efficient method for iodinating pyridine derivatives, which are important in medical applications (Xie et al., 2012).

Innovative Synthetic Pathways

The compound's reactivity facilitates the exploration of novel synthetic routes. For example, Perdomo Rivera et al. (2019) used bromo-trichloro-iodopyridine, a related compound, to synthesize non-symmetrical alkynylpyridines. These compounds have interesting UV/Vis- and emission properties, which can be valuable in developing new materials or in biological imaging (Perdomo Rivera et al., 2019).

Safety And Hazards

2,3-Dichloro-5-iodopyridine is for R&D use only. It is not for medicinal, household or other use . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

2,3-Dichloro-5-iodopyridine is a useful chemical intermediate in the preparation of pyridyloxyphenoxypropionic acids, and esters and amides thereof, which are valuable herbicides . It is expected that many novel applications of 2,3-Dichloro-5-iodopyridine will be discovered in the future .

properties

IUPAC Name

2,3-dichloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHFSZAXOOQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619554
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-iodopyridine

CAS RN

97966-01-3
Record name 2,3-Dichloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97966-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 ml 3-necked round bottom flask, fitted with a condenser topped with a N2 inlet, a mechanical stirrer and a thermometer, was charged with 17.2 g (0.0673 mole) of 3-chloro-2-hydroxy-5-iodopyridine, 14.85 g (0.0713 mole) of PCl5, and 1 ml (1.68 g; 0.0109 mole) of POCl3. The reaction mixture, containing solids, was slowly stirred and slowly heated to 130° C. The reaction mixture was stirred under N2 for 5 hours after which it was cooled to room temperature and allowed to stand overnight. The reaction mixture was cautiously poured into crushed ice and allowed to stand for 1 hour. Methylene chloride (200 ml) was added to the reaction mixture to dissolve the solids present in it. The layers was separated and the organic phase was washed with dilute base, water and saturated NaCl. After drying over anhydrous MgSO4 and filtration, the solvent was evaporated leaving 11.8 g of a yellow solid. The solid was recrystallized from methanol resulting in 6.60 g of solid that had spectral and physical properties identical to the product obtained in Example 1, STEP D.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In one embodiment of the present invention, 5-bromo-2,3-dichloropyridine is dissolved in ethyl ether and cooled to about -78° C. A slight excess molar quantity of n-butyl lithium, dissolved in hexane, is slowly added to the reaction mixture with mild agitation. After about 0.5 hour of stirring, a slight excess molar quantity of I2, dissolved in ethyl ether, is added to reaction mixture with mild agitation. After about 0.5 hour of stirring, the reaction mixture is allowed to warm to room temperature and the 2,3-dichloro-5-iodopyridine is isolated employing standard separatory and purification techniques.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Briefly, in accordance with the present invention, 2,3-dichloro-5-iodopyridine is prepared by lithiating 5-bromo-2,3-dichloropyridine at a reduced temperature to form 2,3-dichloro-5-lithiopyridine. The 2,3-dichloro-5-lithiopyridine is then reacted with I2 at a reduced temperature to form 2,3-dichloro-5-iodopyridine. The resulting product is then extracted and recovered. 2,3-Dichloro-5-iodopyridine is in the form of a white solid and has a melting point of from 56.5° C. to 57.5° C.
Name
2,3-dichloro-5-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 50 ml 3-necked round bottom flask, equipped with a thermometer, a reflux condenser topped with a N2 inlet, a stopper and a magnetic stirrer, was charged with 3.50 g (0.0137 mole) of 3-chloro-5-iodo-2-pyridinol, from STEP 1 above, 3.00 g (0.0144 mole) of phosphorus pentachloride and 5-10 ml of phosphorus oxychloride. The reaction mixture was heated to reflux and the solid dissolved resulting in a golden brown solution. The reaction mixture was stirred under N2 at reflux for 4 hours and then cooled to room temperature. The reaction mixture was poured into crushed ice and allowed to stand for about 1 hour. A tan precipitate, which was shown to be product and unreacted starting material, formed and was isolated by filtration and washed with pentane. The aqueous layer was also washed with pentane. The combined organic layers were washed with deionized water and saturated NaCl, dried over anhydrous MgSO4, filtered and evaporated to dryness to give 0.4 g of a dark oil that crystallized upon standing.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

5-iodo-3-amino-2-chloropyridine (1.212 g, 4.76 mmol) and concentrated HCl (10 mL) were stirred at room temperature for ten minutes. Sodium nitrite (5.3 g, 76.8 mmol) was then slowly added followed by CuCl (4.0 g, 40.4 mmol). Stirring continued for 30 min. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 95:5 hexane:ethyl acetate to yield 2,3-Dichloro-5-iodopyridine (913 mg, 70%) as a colorless solid.
Quantity
1.212 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-iodopyridine
Reactant of Route 2
2,3-Dichloro-5-iodopyridine
Reactant of Route 3
2,3-Dichloro-5-iodopyridine
Reactant of Route 4
2,3-Dichloro-5-iodopyridine
Reactant of Route 5
2,3-Dichloro-5-iodopyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-iodopyridine

Citations

For This Compound
3
Citations
F Giornal - 2012 - theses.hal.science
The current trend is to lower the amounts of active ingredients used, in pharmaceutical chemistry and in agrochemistry. Therefore, it is important to produce molecules which are more …
Number of citations: 1 theses.hal.science
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for binding affinity …
Number of citations: 47 pubs.acs.org
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
A series of exceptionally potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) has been investigated. Several N-(3-pyridinyl) derivatives of bridged bicyclic diamines …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.